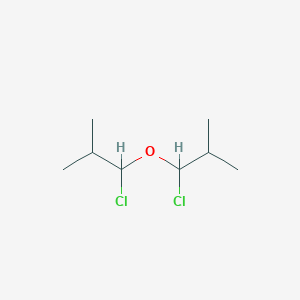![molecular formula C14H17NO B14138909 5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 89229-76-5](/img/structure/B14138909.png)
5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is an organic compound with a complex structure that includes a dimethylamino group and a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-methylmercapto-5-lithiothiophene with methyl 2-dimethylamino-5-thiophenecarboxylate, bis(2-dimethylamino)ketone, or diethyl carbonate . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The biphenyl core provides structural stability and contributes to the compound’s overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Dimethylamino)amylamine: Similar in structure but with different functional groups.
4-Dimethylaminobutylamine: Another compound with a dimethylamino group but a different core structure.
Uniqueness
5-(Dimethylamino)-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific combination of functional groups and the biphenyl core. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
89229-76-5 |
|---|---|
Formule moléculaire |
C14H17NO |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-(dimethylamino)-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H17NO/c1-15(2)13-8-12(9-14(16)10-13)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |
Clé InChI |
JXKOROHNJUYBQB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=O)CC(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


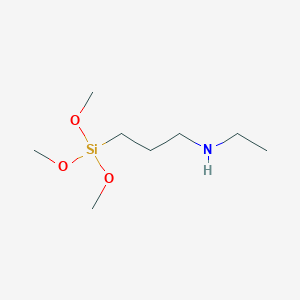
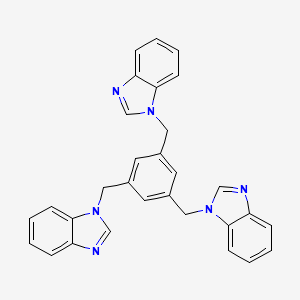
![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)

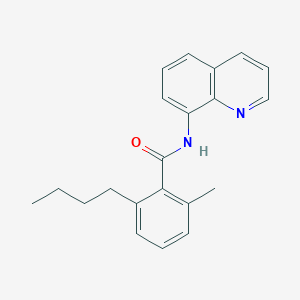
![N-{2-[(2E)-2-(2-hydroxy-3-methoxy-5-nitrobenzylidene)hydrazinyl]-1-(4-hydroxyphthalazin-1-yl)-2-oxoethyl}benzamide](/img/structure/B14138852.png)
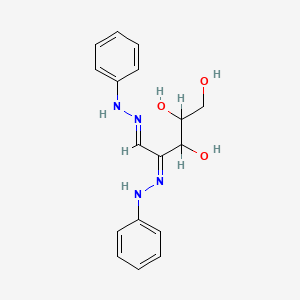
![2-hydroxy-N'-[(E)-quinolin-8-ylmethylidene]benzohydrazide](/img/structure/B14138858.png)



![(5E)-5-[2-(2-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14138880.png)

